O-2-Propyn-1-yl-L-tyrosine HCl

Catalog No.
S6647787
CAS No.
1919043-11-0
M.F
C12H14ClNO3
M. Wt
255.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-2-Propyn-1-yl-L-tyrosine HCl

CAS Number

1919043-11-0

Product Name

O-2-Propyn-1-yl-L-tyrosine HCl

IUPAC Name

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid;hydrochloride

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C12H13NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h1,3-6,11H,7-8,13H2,(H,14,15);1H/t11-;/m0./s1

InChI Key

RZCRZLTYSXRCIH-MERQFXBCSA-N

SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl

Isomeric SMILES

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl

The exact mass of the compound O-Propargyl-L-tyrosine hydrochloride (H-L-Tyr(Propargyl)-OH.HCl) is 255.0662210 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-2-Propyn-1-yl-L-tyrosine hydrochloride is a synthetic derivative of L-tyrosine, an amino acid important for protein synthesis and neurotransmitter production. The compound features a propyne group attached to the oxygen of the tyrosine structure, which enhances its chemical reactivity and potential biological activity. Its molecular formula is C12H14ClNO3, with a molar mass of approximately 255.7 g/mol . The hydrochloride salt form is commonly used in research and applications due to its increased solubility in aqueous solutions.

Characteristic of amino acids and alkynes:

  • Nucleophilic Substitution: The propyne moiety can undergo nucleophilic attacks, facilitating the formation of new carbon-carbon bonds.
  • Coupling Reactions: It can be utilized in cross-coupling reactions, such as Sonogashira coupling, to form more complex organic molecules.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, allowing for the formation of free amino groups.

These reactions make O-2-propyn-1-yl-L-tyrosine hydrochloride a versatile building block in organic synthesis.

O-2-Propyn-1-yl-L-tyrosine hydrochloride exhibits notable biological activity due to its structural similarity to L-tyrosine. It has been studied for its potential effects on:

  • Neurotransmitter Synthesis: Being a derivative of L-tyrosine, it may influence dopamine and norepinephrine production.
  • Antioxidant Properties: Some studies suggest that modifications of tyrosine can enhance antioxidant activity, potentially offering neuroprotective effects.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.

The synthesis of O-2-propyn-1-yl-L-tyrosine hydrochloride typically involves the following steps:

  • Protection of Functional Groups: Initial protection of the amino and hydroxyl groups on L-tyrosine using suitable protecting groups (e.g., Fmoc or Boc).
  • Alkynylation: Introduction of the propyne group through nucleophilic substitution or coupling reactions with propyne derivatives.
  • Deprotection: Removal of protecting groups to yield the final product.
  • Formation of Hydrochloride Salt: Reacting the free base form with hydrochloric acid to produce the hydrochloride salt.

These methods allow for high yields and purity suitable for research applications .

O-2-propyn-1-yl-L-tyrosine hydrochloride has several applications:

  • Biochemical Research: Used as a substrate or inhibitor in enzyme assays.
  • Drug Development: Investigated for potential therapeutic effects related to neurotransmitter modulation.
  • Synthetic Chemistry: Serves as a building block in the synthesis of more complex compounds.

Studies on O-2-propyn-1-yl-L-tyrosine hydrochloride have focused on its interactions with various biological systems:

  • Protein Binding Studies: Investigations into how it binds to proteins involved in neurotransmitter synthesis.
  • Cellular Uptake Mechanisms: Research into how cells absorb this compound and its effects on cellular metabolism.
  • Synergistic Effects with Other Compounds: Exploration of how it interacts with other drugs or compounds to enhance therapeutic efficacy.

These studies are crucial for understanding its potential roles in pharmacology and biochemistry .

Several compounds share structural similarities with O-2-propyn-1-yl-L-tyrosine hydrochloride, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
L-TyrosineCore amino acid structurePrecursor for neurotransmitters
N-Boc-O-2-propyn-1-yl-L-tyrosineProtected formIncreased stability during synthesis
Fmoc-L-Tyr(Propargyl)-OHFmoc-protected derivativeEnhanced solubility and reactivity
4-HydroxyphenylpropyneSimilar propyne groupDifferent biological activity

O-2-propyn-1-yl-L-tyrosine hydrochloride stands out due to its specific functionalization with a propyne group, which enhances its reactivity compared to other derivatives . This unique modification opens avenues for novel applications in drug development and synthetic chemistry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

255.0662210 g/mol

Monoisotopic Mass

255.0662210 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types